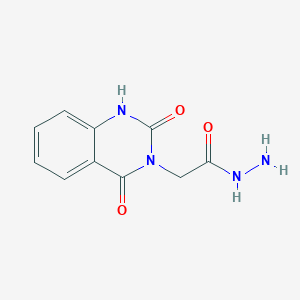

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide

Overview

Description

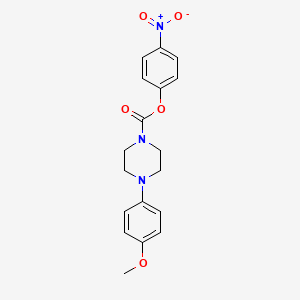

The compound “2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide” is a molecule that contains a total of 28 bonds. There are 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, 1 N hydrazine, and 1 imide (-thio) . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

A novel I2/TBHP mediated domino synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenyl benzamides by reaction of isatins with o-amino N-aryl/alkyl benzamides was described . This was the first application of o-amino N-aryl/alkyl benzamides participating in oxidative rearrangement with isatins for synthesis .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N4O3/c11-13-8(15)5-14-9(16)6-3-1-2-4-7(6)12-10(14)17/h1-4H,5,11H2,(H,12,17)(H,13,15) and the InChI key is BBIUTKWWDHKWBT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of this compound is 234.21 g/mol . The compound should be stored at a temperature between 28 C .Scientific Research Applications

Anticonvulsant Activity

- A study developed a series of compounds derived from 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, showing promising results in anticonvulsant activity. The leader compound improved convulsive syndrome rates in mice without impairing motor coordination, suggesting a potential mechanism for anticonvulsive effects (El Kayal et al., 2019).

Monoamine Oxidase Inhibition

- Research on new derivatives of this compound has shown inhibitory activities against human monoamine oxidase A and B, with specific substituted compounds achieving submicromolar inhibition levels. This indicates potential applications in the treatment of neurological disorders (Amer et al., 2020).

Anticancer Properties

- Novel synthesis methods for derivatives of this compound have been developed, demonstrating cytotoxicity against various cancer cell lines. In silico molecular docking studies validated the anticancer activity, indicating the compounds' potential as DNA intercalators (Soda et al., 2022).

Utility in Synthesis of Heterocyclic Compounds

- Efficient synthesis methods for 2-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide have been achieved, leading to the creation of various heterocycles such as triazole, oxadiazole, and pyrazole (Hassan et al., 2013).

Molecular Docking Studies

- These compounds have been used in molecular docking studies to explore their interactions with biological targets, aiding in the understanding of their pharmacological activities and potential therapeutic applications (Pham Thi My et al., 2017).

Antimicrobial Activities

- Some derivatives have shown effective antimicrobial activities, indicating their potential use in combating bacterial infections (Alsahib et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . The GABAA receptor is a major inhibitory neurotransmitter receptor in the brain, and carbonic anhydrase II is an enzyme involved in maintaining acid-base balance in the body .

Mode of Action

This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site . This means it enhances the effect of GABA neurotransmitter, leading to increased inhibition of neuronal activity. It also inhibits carbonic anhydrase II, which can lead to changes in pH and ion transport in the body .

Biochemical Pathways

Its modulation of the gabaa receptor and inhibition of carbonic anhydrase ii suggest it may impact neurotransmission and acid-base balance in the body .

Pharmacokinetics

Its in vivo evaluation was performed using intraperitoneal administration , suggesting it may have good bioavailability through this route.

Result of Action

The compound has been evaluated for its anticonvulsant activity . In a pentylenetetrazole (PTZ)-induced seizure model in mice, it showed promising results, with phenobarbital and diazepam as reference anticonvulsant agents . This suggests that the compound’s action on the GABAA receptor and carbonic anhydrase II may result in anticonvulsant effects.

Biochemical Analysis

Biochemical Properties

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including carbonic anhydrase II and the GABAA receptor. The compound acts as an inhibitor of carbonic anhydrase II, which is an enzyme involved in the reversible hydration of carbon dioxide. By inhibiting this enzyme, this compound can affect pH regulation and ion transport in cells .

Additionally, this compound functions as a positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site. This interaction enhances the receptor’s response to the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory signaling in the central nervous system .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound’s modulation of the GABAA receptor results in enhanced inhibitory neurotransmission, which can reduce neuronal excitability and prevent seizures . This anticonvulsant effect has been demonstrated in vivo using the pentylenetetrazole-induced seizure model in mice .

Furthermore, this compound has been shown to influence cell signaling pathways and gene expression. By inhibiting carbonic anhydrase II, the compound can alter intracellular pH and ion homeostasis, which may impact various cellular functions, including metabolism and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the benzodiazepine binding site on the GABAA receptor, enhancing the receptor’s affinity for GABA and potentiating its inhibitory effects . This allosteric modulation increases chloride ion influx into neurons, leading to hyperpolarization and reduced excitability.

In addition, this compound inhibits carbonic anhydrase II by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts pH regulation and ion transport, affecting cellular processes dependent on these functions.

Temporal Effects in Laboratory Settings

The stability and temporal effects of this compound have been studied in laboratory settings. The compound has shown stability under various conditions, with minimal degradation over time . Long-term studies in vitro and in vivo have demonstrated sustained anticonvulsant effects, with no significant loss of efficacy over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits potent anticonvulsant activity without significant adverse effects . At higher doses, toxic effects such as sedation and motor impairment have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, including hydroxylation and conjugation . These metabolic processes facilitate the compound’s excretion and reduce its bioavailability. The interactions with enzymes such as cytochrome P450 play a crucial role in its metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it is distributed to various tissues, including the liver, kidneys, and lungs, where it may accumulate and exert localized effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with its target biomolecules . This localization is essential for its activity, as it allows the compound to modulate cellular processes at multiple levels.

Properties

IUPAC Name |

2-(2,4-dioxo-1H-quinazolin-3-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c11-13-8(15)5-14-9(16)6-3-1-2-4-7(6)12-10(14)17/h1-4H,5,11H2,(H,12,17)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIUTKWWDHKWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloroethyl [4-(acetylamino)-3-methoxyphenyl]carbamate](/img/structure/B1421342.png)

![Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B1421344.png)

![8-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B1421350.png)

![ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate](/img/structure/B1421360.png)